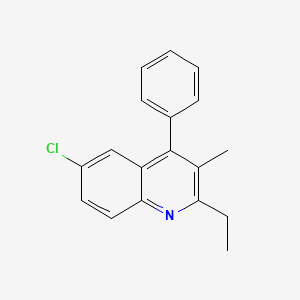
(2-Isocyanatocyclopropyl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isocyanatocyclopropyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring and three methoxy groups attached to a silicon atom.
準備方法
The synthesis of (2-Isocyanatocyclopropyl)(trimethoxy)silane typically involves the reaction of cyclopropylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
(2-Isocyanatocyclopropyl)(trimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are siloxane polymers, urea derivatives, and carbamates .
科学的研究の応用
(2-Isocyanatocyclopropyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are essential in the modification of surfaces and the enhancement of adhesion between different materials.
Biology: The compound can be used to functionalize biomolecules, enabling the study of protein interactions and cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants
作用機序
The mechanism of action of (2-Isocyanatocyclopropyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. These reactions enable the compound to modify surfaces, enhance adhesion, and form cross-linked polymer networks .
類似化合物との比較
(2-Isocyanatocyclopropyl)(trimethoxy)silane can be compared with other silane compounds such as:
Trimethoxysilane: Lacks the isocyanate group and is primarily used for the synthesis of silane coupling agents.
Isobutyl(trimethoxy)silane: Contains an isobutyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Glycidoxypropyl(trimethoxy)silane: Contains an epoxide group, making it suitable for different types of surface modifications and polymerizations
特性
CAS番号 |
684278-10-2 |
|---|---|
分子式 |
C7H13NO4Si |
分子量 |
203.27 g/mol |
IUPAC名 |
(2-isocyanatocyclopropyl)-trimethoxysilane |
InChI |
InChI=1S/C7H13NO4Si/c1-10-13(11-2,12-3)7-4-6(7)8-5-9/h6-7H,4H2,1-3H3 |
InChIキー |
WISUFECKDDXXQF-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1CC1N=C=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


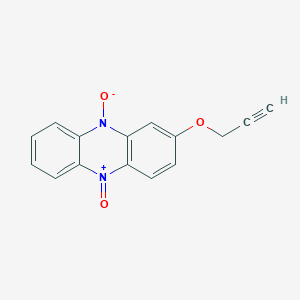

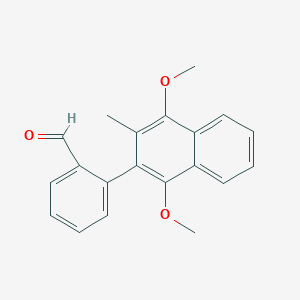
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
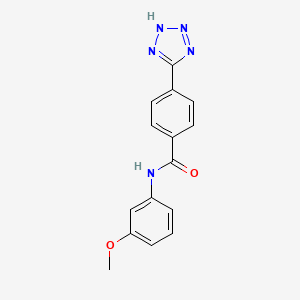
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
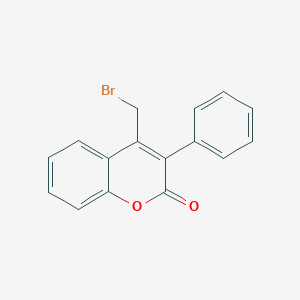
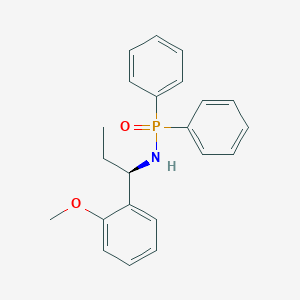
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)


